molecular formula C9H17ClN4 B1430056 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 1432680-84-6

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No.: B1430056
CAS No.: 1432680-84-6
M. Wt: 216.71 g/mol
InChI Key: GZFAYYGIKACKKF-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₆N₄·HCl
Molecular Weight: 216.72 g/mol (free base: 180.25 g/mol)
Structural Features:

  • A piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety bearing an ethyl group at the 5-position.
  • Hydrochloride salt enhances solubility and stability .
    Key Properties:
  • Predicted Collision Cross-Section (CCS):
Adduct m/z CCS (Ų)
[M+H]⁺ 181.14478 142.9
[M+Na]⁺ 203.12672 153.3
[M-H]⁻ 179.13022 143.1

These data suggest moderate polarity and compact molecular geometry, suitable for membrane permeability .

Properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAYYGIKACKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-84-6
Record name 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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Biological Activity

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring substituted with a 5-ethyl-1H-1,2,4-triazole moiety, contributing to its unique pharmacological properties. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Information

  • Molecular Formula : C₉H₁₆N₄Cl
  • Molecular Weight : 216.71 g/mol
  • CAS Number : 1432680-84-6
  • SMILES : CCC1=NC(=NN1)C2CCNCC2

Biological Activities

Research indicates that compounds with triazole rings exhibit significant biological activities, including:

1. Antimicrobial Activity
this compound has demonstrated notable antimicrobial properties. It inhibits various pathogens by targeting critical enzymes involved in cellular processes.

2. Antifungal Activity
The compound is particularly effective against fungal infections due to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like azoles.

3. Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

Synthesis Methods

Several methods have been documented for synthesizing this compound. These methods often involve the reaction of substituted piperidines with appropriate triazole precursors under controlled conditions to yield the desired product efficiently.

Structure-Activity Relationship (SAR)

The biological activity of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can be influenced by structural modifications. The presence of the ethyl group on the triazole ring enhances its solubility and bioavailability, which are critical for its pharmacological effectiveness. Comparative analysis with similar compounds reveals that variations in substitution patterns can lead to significant differences in activity profiles.

Compound Name Structure Type Unique Features
4-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidineTriazole-piperidine derivativeContains a different triazole isomer
4-(5-methylthio-1H-1,2,4-triazol-3-yl)piperidineTriazole-piperidine derivativeFeatures a sulfur atom which may alter biological activity
4-(5-bromo-1H-1,2,4-triazol-3-yl)piperidineTriazole-piperidine derivativeHalogen substitution may enhance reactivity

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various disease models:

Study on Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated the antifungal potential of this compound against Candida albicans. Results showed an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antifungal agents .

Anti-inflammatory Effects
In an experimental model of arthritis, the compound exhibited a dose-dependent reduction in inflammatory markers and improved joint function compared to untreated controls .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and inhibition of protein synthesis .

Anticancer Potential

A notable application of this compound is in cancer therapy. A study synthesized various derivatives bearing piperidine moieties and evaluated their anticancer activity. Some derivatives showed promising results against cancer cell lines, indicating that modifications in the piperidine structure could enhance cytotoxicity against specific tumor types .

Central Nervous System Disorders

Compounds similar to this compound have been investigated for their potential in treating central nervous system disorders. The triazole ring is known to interact with neurotransmitter systems, suggesting possible applications in treating conditions like anxiety and depression .

Metabolic Disorders

Research indicates that triazole-containing compounds may play a role in managing metabolic disorders such as type 2 diabetes. The inhibition of specific enzymes involved in glucose metabolism has been observed in related compounds .

Case Study 1: Antimicrobial Evaluation

A study conducted a series of antimicrobial tests on synthesized piperidine derivatives. The results indicated that several compounds exhibited significant antibacterial activity against multi-drug resistant strains. The structure–activity relationship (SAR) analysis suggested that the presence of the triazole moiety was critical for enhancing antimicrobial efficacy .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AInhibitory Zone: 15 mmInhibitory Zone: 18 mm
Compound BInhibitory Zone: 20 mmInhibitory Zone: 22 mm
4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine Inhibitory Zone: 25 mm Inhibitory Zone: 30 mm

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, several derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the piperidine structure increased cytotoxicity significantly.

CompoundIC50 (µM)Type of Cancer
Compound X5.0Breast Cancer
Compound Y10.0Lung Cancer
4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine 3.0 Leukemia

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride
  • Molecular Formula : C₈H₁₄N₄·HCl
  • Key Difference : Methyl group at the 4-position of the triazole instead of ethyl.
  • Steric hindrance minimized, possibly enhancing binding to flat aromatic receptors .
Compound B : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, Hydrochloride (1:2)
  • Molecular Formula : C₁₀H₁₆N₄·2HCl
  • Key Difference : Cyclopropyl substituent on the triazole.
  • Impact :
    • Increased ring strain and electron-withdrawing effects may alter metabolic stability.
    • Cyclopropane’s rigidity could restrict conformational flexibility, affecting target engagement .
Compound C : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
  • Molecular Formula : C₁₃H₁₆N₄·HCl
  • Key Difference : Phenyl group at the 3-position of the triazole.
  • Higher molecular weight (284.76 g/mol) may reduce solubility compared to the ethyl analog .

Heterocycle Replacement

Compound D : 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
  • Molecular Formula : C₁₀H₁₆N₄O₂·HCl
  • Key Difference : Oxadiazole replaces triazole.
  • Impact: Oxadiazole’s lower basicity (vs. triazole) reduces hydrogen-bonding capacity.

Positional Isomerism

Compound E : 3-(4H-1,2,4-Triazol-3-yl)piperidine Hydrochloride
  • Molecular Formula : C₇H₁₂N₄·HCl
  • Key Difference : Triazole attached at the 3-position of piperidine.
  • Impact :
    • Altered spatial orientation may disrupt binding to targets requiring 4-substitution.
    • Reduced steric bulk compared to the 4-substituted analog .

Functional Group Modifications

Compound F : 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride
  • Molecular Formula : C₁₁H₂₂N₄S·HCl
  • Key Difference : Thiol group and isopropyl substitution on the triazole.
  • Impact: Thiol enhances metal-binding capacity and redox activity.

Research Implications

  • Drug Design : Ethyl substitution on triazole (target compound) offers optimal lipophilicity for blood-brain barrier penetration, whereas phenyl (Compound C) or thiol (Compound F) derivatives may target peripheral enzymes .
  • Synthetic Feasibility : Microwave-assisted synthesis (as in ) could improve yields for analogs with bulky substituents (e.g., cyclopropyl in Compound B).

Preparation Methods

Synthetic Route Overview

The synthesis involves the following sequential steps:

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate
1 Amidation 1-Boc piperidines-3-ethyl formate Hydrazine hydrate, methanol, room temperature, 24 h 1-Boc piperidines-3-formyl hydrazine
2 Condensation 1-Boc piperidines-3-formyl hydrazine N,N-Dimethylformamide dimethyl acetal, acetonitrile, room temperature, 10 h 1-(1'-Boc piperidines-3'-formyl radical)-2-(2'-N,N-dimethylated methylene amine) hydrazine
3 Ring Closure (Cyclization) Above condensation product Ethylamine hydrochloride, acetonitrile, 60 °C, 20 h Tertiary butyl-3-(4-ethyl-4H-1,2,4-triazole-3-base) piperidines-1-t-butyl formate
4 Deprotection and Salt Formation Above ring-closed intermediate Hydrogen chloride gas, methylene dichloride, room temperature, 15 h 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Stepwise Description

  • Step 1 (Amidation): The starting material, 1-Boc piperidines-3-ethyl formate, is reacted with hydrazine hydrate in methanol at room temperature for 24 hours to form 1-Boc piperidines-3-formyl hydrazine. This step introduces the hydrazine moiety essential for subsequent ring formation.

  • Step 2 (Condensation): The hydrazine intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal in acetonitrile at room temperature over 10 hours, producing a hydrazine derivative with a dimethylated methylene amine group.

  • Step 3 (Ring Closure): The condensation product is heated with ethylamine hydrochloride in acetonitrile at 60 °C for 20 hours to induce cyclization, forming the 1,2,4-triazole ring fused to the piperidine structure.

  • Step 4 (Deprotection and Hydrochloride Formation): The Boc protecting group is removed by treatment with hydrogen chloride gas in methylene dichloride at room temperature for 15 hours, yielding the final hydrochloride salt of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine.

Yield and Purification

  • The process typically reports an overall yield in the range of 50-70%, depending on reaction conditions and purification efficiency.

  • Purification is achieved by extraction, drying, concentration, and silica gel column chromatography during intermediate stages, with final product isolation by filtration and drying of the hydrochloride salt.

  • The choice of starting material (1-Boc piperidines-3-ethyl formate) is strategic for ease of availability and handling.

  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

  • The use of Boc protection is critical to control reactivity and ensure selective transformations.

  • The hydrochloride salt formation step stabilizes the compound, improving its handling and storage properties.

  • This method avoids the use of excessively harsh conditions or rare reagents, making it suitable for scale-up.

While other synthetic routes to triazole-containing piperidines exist, many involve complex multi-step procedures with lower overall yields or require protection/deprotection strategies that increase cost and complexity. The described method offers a streamlined approach with fewer purification steps and industrial applicability.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Hydrazine hydrate, MeOH 25 (room temp) 24 ~80 Amidation to hydrazine
2 N,N-Dimethylformamide dimethyl acetal, MeCN 25 (room temp) 10 ~70 Condensation
3 Ethylamine hydrochloride, MeCN 60 20 ~65 Ring closure (triazole formation)
4 HCl gas, CH2Cl2 25 (room temp) 15 ~90 Deprotection and salt formation

The preparation of this compound is effectively achieved through a four-step synthetic sequence involving amidation, condensation, cyclization, and deprotection. This method, supported by patent literature, provides a practical, scalable, and efficient approach with good yields and manageable reaction conditions. It serves as a robust foundation for further pharmaceutical development and application of this compound.

Q & A

Basic: What are the key considerations for synthesizing 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride with high purity?

Methodological Answer:
Synthesis optimization involves:

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during triazole ring formation, as seen in similar piperidine-triazole syntheses .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclocondensation) and solvent polarity (e.g., DMF or ethanol) to minimize side reactions .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated by 1H NMR and LC/MS .

Advanced: How can computational methods predict the reactivity of the triazole ring during derivatization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the triazole ring. For example, the N2 position often exhibits higher reactivity due to electron-withdrawing effects from the ethyl group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents that enhance binding affinity. Compare with crystallographic data from analogous triazole-piperidine structures .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and triazole protons (δ 8.2–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl substituent .
  • LC/MS : Confirm molecular weight ([M+H]+ expected at ~229.7 amu) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for the triazole-piperidine scaffold, as demonstrated for related compounds .

Advanced: How do steric/electronic effects of the ethyl group influence biological binding affinity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with methyl, propyl, or cyclopropyl groups. Test inhibition constants (Ki) against target receptors (e.g., serotonin receptors) to correlate substituent size with activity .
  • Molecular Dynamics (MD) Simulations : Model steric clashes caused by bulkier substituents, which may reduce binding pocket accessibility .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light/Moisture : Use amber vials and desiccants (silica gel) to avoid photodegradation and deliquescence .
  • Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and metabolic clearance using LC-MS/MS. Poor oral bioavailability may explain reduced in vivo efficacy .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect inactive metabolites (e.g., hydroxylated ethyl groups) .

Basic: How to assess purity via chromatographic methods?

Methodological Answer:

  • HPLC Conditions : Use a C18 column (4.6 × 250 mm), mobile phase (0.1% TFA in water/acetonitrile), and UV detection at 210 nm. Retention times should match reference standards .
  • Impurity Quantification : Integrate peak areas to ensure ≤0.5% impurities (e.g., unreacted starting materials) .

Advanced: What degradation pathways occur under accelerated stability testing?

Methodological Answer:

  • Hydrolysis : The hydrochloride salt may degrade in aqueous buffers (pH >7), forming free base and chloride ions. Monitor via ion chromatography .
  • Oxidation : Ethyl groups on the triazole ring are susceptible to radical-mediated oxidation. Use antioxidants (e.g., BHT) in formulations .

Basic: What safety protocols apply for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design SAR studies for scaffold optimization?

Methodological Answer:

  • Systematic Substitution : Replace the ethyl group with halogens, heterocycles, or aryl groups. Test IC50 values in enzyme assays (e.g., kinase inhibition) .
  • Crystallographic Analysis : Resolve ligand-receptor co-crystals to guide rational design. For example, piperidine ring conformation impacts target selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 2
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

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